DEPE Enhances In Vivo mRNA Expression by Over Two-Fold Compared to DOPE in LNP Formulations
In multicomponent lipid nanoparticles encapsulating mRNA, inclusion of DEPE as the helper lipid increases in vivo mRNA expression by more than 200% relative to identical formulations in which DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) serves as the helper lipid [1]. This enhancement is observed while maintaining comparable safety and tolerability profiles, as assessed by liver toxicity markers such as ALT and AST [1].
| Evidence Dimension | In vivo mRNA expression (fold change) |
|---|---|
| Target Compound Data | >2-fold increase relative to DOPE |
| Comparator Or Baseline | DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) set as baseline (1.0-fold) |
| Quantified Difference | >100% increase (>2-fold) |
| Conditions | Multicomponent LNP formulation encapsulating mRNA, administered to subject in vivo |
Why This Matters
For procurement decisions, this >2-fold expression advantage directly translates to reduced mRNA dose requirements and potentially lower cost of goods in mRNA therapeutic programs.
- [1] DeRosa F, et al. Improved mRNA-Loaded Lipid Nanoparticles and Processes of Making the Same. U.S. Patent Application Publication No. 2023/0181483 A1. Filed July 8, 2020. Published June 15, 2023. View Source
